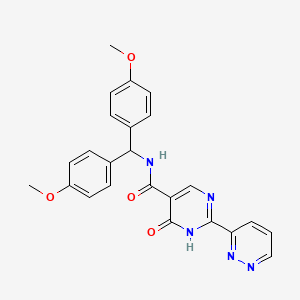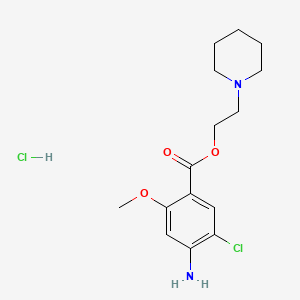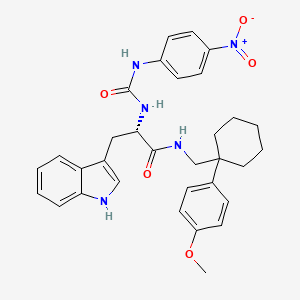
MMAF (モノメチルアウリスタチンF)
説明
Synthesis Analysis
A simple liquid chromatography–quadrupole-time-of-flight–mass spectrometric assay (LC-TOF-MS/MS) has been developed for the evaluation of metabolism and pharmacokinetic (PK) characteristics of MMAF in rat . The PK studies showed that the bioavailability of MMAF was 0% with high clearance .Molecular Structure Analysis
The molecular formula of MMAF is C39H65N5O8 . The molecular weight is 731.96 . MMAF is actually desmethyl-auristatin F; that is, the N-terminal amino group has only one methyl substituent instead of two as in auristatin F itself .Chemical Reactions Analysis
MMAF is a potent tubulin polymerization inhibitor and is used as an antitumor agent . MMAF is widely used as a cytotoxic component of antibody-drug conjugates (ADCs) such as vorsetuzumab mafodotin and SGN-CD19A .Physical And Chemical Properties Analysis
The molecular weight of MMAF is 731.96 . The molecular formula is C39H65N5O8 . MMAF is a new auristatin derivative with a similar structure to MMAE .科学的研究の応用
がん研究
MMAFは、天然化合物ドラスタチン10の合成アナログであり、インビトロでの高い効力により、がん研究において注目を集めています {svg_1}. ピコモル範囲のIC50値で、顕著な腫瘍細胞阻害を示します {svg_2}.
抗体薬物複合体(ADC)
MMAFは、ボルツズマブマフォドチンやSGN-CD19Aなどの抗体薬物複合体(ADC)の細胞毒性成分として広く使用されています {svg_3} {svg_4}. ADCは、標的デリバリーのためのモノクローナル抗体の精度と、効果的な殺傷のためのペイロードの効力を利用しています {svg_5}.
チューブリン重合阻害
MMAFは、チューブリン重合の強力な阻害剤です {svg_6} {svg_7}. この特性により、効果的な抗腫瘍剤となります。
薬物動態研究
薬物動態研究により、MMAFのバイオアベイラビリティは0%であり、クリアランスが高いことが示されています {svg_8}. これらの研究は、ADCを開発する際に、MMAFのPK、異化、代謝挙動を包括的に理解するのに役立ちます {svg_9}.
代謝研究
代謝研究では、肝ミクロソームでMMAFの代謝物が7つ暫定的に同定されました {svg_10}. 主な代謝経路は脱メチル化でした {svg_11}.
構造修飾
MMAFのアミノ基のN末端伸長とカルボキシル基のC末端修飾を改変することに重点が置かれています {svg_12}. このような構造修飾は、限られた効力や時間とともに薬剤耐性が生じるなど、臨床上の課題を克服するために検討されています {svg_13}.
多発性骨髄腫の治療
MMAFは、多発性骨髄腫の治療薬として承認されているベランタマブマフォドチンの一部です {svg_14}.
生物活性評価
新規MMAFアナログの設計、合成、生物活性評価が行われています {svg_15}. 例えば、化合物11kと18dは、チューブリンに対して優れた阻害を示しました {svg_16}. 化合物18dは、母体化合物MMAFと比較して、HCT116細胞に対して増強された細胞毒性を示しました。これは、さらにADC開発のための細胞毒性ペイロードとしての可能性を示唆しています {svg_17}.
作用機序
Target of Action
Monomethylauristatin F (MMAF) primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, enabling intracellular transport, and facilitating cell division .
Mode of Action
MMAF is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin . It is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This targeted delivery allows MMAF to exert its cytotoxic effects specifically on cancer cells, sparing healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by MMAF is the cell division process . By inhibiting tubulin polymerization, MMAF disrupts the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death .
Pharmacokinetics
MMAF exhibits high clearance and zero bioavailability when administered alone . . The antibody-drug conjugate is selectively taken up by target cells, leading to a higher concentration of MMAF in these cells . The major metabolic pathway of MMAF is demethylation .
Result of Action
The molecular effect of MMAF’s action is the disruption of microtubule dynamics , leading to cell cycle arrest . On a cellular level, this results in the death of the target cancer cells . MMAF has been shown to have potent antitumor effects when conjugated to antibodies and delivered to cancer cells .
Action Environment
The action of MMAF is influenced by the tumor microenvironment . Factors such as the expression level of the target antigen on cancer cells, the accessibility of the target cells to the antibody-drug conjugate, and the stability of the conjugate in the tumor microenvironment can all impact the efficacy of MMAF . Additionally, the development of drug resistance over time is a challenge that needs to be addressed .
Safety and Hazards
将来の方向性
The therapeutic landscape in multiple myeloma (MM) has changed dramatically over the last 2 decades . With the introduction of novel immunotherapies, patients with MM can expect deeper responses, longer remissions, and improved overall survival . The success of an ADC relies on various factors, including the type of payload, such as MMAF .
生化学分析
Biochemical Properties
Monomethylauristatin F interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, a key component of the cell’s cytoskeleton . The nature of this interaction is that of a potent inhibitor binding to its target protein, thereby blocking its normal function .
Cellular Effects
Monomethylauristatin F has a profound impact on various types of cells, particularly cancer cells . It influences cell function by disrupting the cell’s cytoskeleton, which can lead to cell cycle arrest and apoptosis . This can also impact cell signaling pathways and gene expression, although the specifics can vary depending on the cell type .
Molecular Mechanism
The molecular mechanism of action of Monomethylauristatin F involves its binding to tubulin and blocking the polymerization of tubulin . This prevents the formation of microtubules, leading to cell cycle arrest and subsequent apoptosis . The binding of Monomethylauristatin F to tubulin is a key step in its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Monomethylauristatin F can change over time. For instance, a study found that MMAF exhibits excellent inhibition on tubulin . Over time, the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Monomethylauristatin F is involved in the metabolic pathway related to tubulin polymerization . It interacts with tubulin, a protein that is a key part of the cell’s cytoskeleton
Transport and Distribution
Monomethylauristatin F is linked to an antibody with high affinity to structures on cancer cells, causing MMAF to accumulate in such cells . This suggests that the transport and distribution of Monomethylauristatin F within cells and tissues are mediated by these antibodies .
Subcellular Localization
The subcellular localization of Monomethylauristatin F is likely to be influenced by the antibodies to which it is linked . These antibodies can direct Monomethylauristatin F to specific compartments or organelles within the cell
特性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRNYXJJRJQHNW-DEMKXPNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H65N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031563 | |
| Record name | Monomethyl auristatin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
745017-94-1 | |
| Record name | Monomethyl auristatin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601031563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONOMETHYL AURISTATIN F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z1AI9IW5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R,3aR,6R,6aR)-6-[[6-chloro-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B609113.png)
![2-(4-Fluorophenyl)-5-(11-Fluoro-6h-Pyrido[2',3':5,6][1,3]oxazino[3,4-A]indol-2-Yl)-N-Methyl-6-[methyl(Methylsulfonyl)amino]-1-Benzofuran-3-Carboxamide](/img/structure/B609114.png)



![N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B609122.png)
![[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]-(5-methyl-4-nitro-1,2-oxazol-3-yl)methanone](/img/structure/B609125.png)
![N-[4-[[5-[3-(2-furanylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B609128.png)
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
![3-Furanyl-[4-[5-(2-furanyl)-2-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]methanone](/img/structure/B609130.png)